beta-D-Xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate
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Overview
Description
Beta-D-Xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate: is a complex organic compound that combines the structural features of beta-D-xylopyranoside and 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside derivatives typically involves the glycosylation of D-xylose with appropriate aglyconesThe reaction conditions often include the use of catalysts and protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1-thio group.
Reduction: Reduction reactions can target the triazole ring or the acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deacetylated or reduced triazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, beta-D-xylopyranoside derivatives are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the synthesis of glycosides and other carbohydrate-based compounds .
Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors, particularly against glycosidases. They are also used in the study of carbohydrate metabolism and cell signaling pathways .
Medicine: Medicinally, beta-D-xylopyranoside derivatives have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents. Their ability to interact with specific biological targets makes them valuable in drug development .
Industry: In industry, these compounds are used in the production of surfactants, emulsifiers, and other specialty chemicals. Their unique structural features allow for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of beta-D-xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. The beta-D-xylopyranoside moiety can mimic natural substrates of glycosidases, leading to competitive inhibition. The acetyl groups may enhance the compound’s lipophilicity, improving its cellular uptake .
Comparison with Similar Compounds
Beta-D-xylopyranoside derivatives: These include other glycosides with different aglycones or protecting groups.
1,2,4-Triazole derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones.
Uniqueness: The uniqueness of beta-D-xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate lies in its combination of a carbohydrate moiety with a triazole ring and a thio group. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
116509-52-5 |
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Molecular Formula |
C25H25N3O7S |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C25H25N3O7S/c1-15(29)33-20-14-32-24(22(35-17(3)31)21(20)34-16(2)30)36-25-27-26-23(18-10-6-4-7-11-18)28(25)19-12-8-5-9-13-19/h4-13,20-22,24H,14H2,1-3H3/t20-,21+,22-,24+/m1/s1 |
InChI Key |
UORJYOCQTLRACR-GBAAUQCPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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